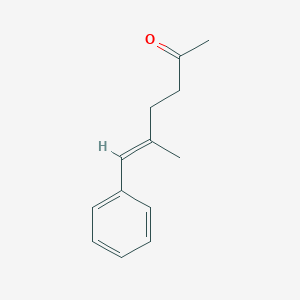

5-Methyl-6-phenylhex-5-en-2-one

CAS No.:

Cat. No.: VC18216103

Molecular Formula: C13H16O

Molecular Weight: 188.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O |

|---|---|

| Molecular Weight | 188.26 g/mol |

| IUPAC Name | (E)-5-methyl-6-phenylhex-5-en-2-one |

| Standard InChI | InChI=1S/C13H16O/c1-11(8-9-12(2)14)10-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3/b11-10+ |

| Standard InChI Key | XVNOAJAMHLIWKU-ZHACJKMWSA-N |

| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/CCC(=O)C |

| Canonical SMILES | CC(=CC1=CC=CC=C1)CCC(=O)C |

Introduction

5-Methyl-6-phenylhex-5-en-2-one is an organic compound characterized by its unique structure, which includes a phenyl group and a methyl group attached to a hexenone backbone. The molecular formula of this compound is C13H16O, and its molecular weight is approximately 204.27 g/mol. This compound is of significant interest in organic chemistry and pharmacology due to its potential biological activities and versatile chemical transformations.

Synthesis Methods

The synthesis of 5-Methyl-6-phenylhex-5-en-2-one typically involves an aldol condensation reaction between benzaldehyde and 4-methylpent-3-en-2-one, followed by dehydration to form the desired enone structure. This process can be scaled up using continuous flow reactors for industrial production, allowing precise control over reaction conditions to ensure high yield and purity.

Biological Activities

Research indicates that 5-Methyl-6-phenylhex-5-en-2-one exhibits notable biological activities, including:

-

Antimicrobial Properties: It has been shown to inhibit the growth of both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values determined for various bacterial strains.

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 32 Escherichia coli 64 Salmonella typhimurium 128 -

Antioxidant Activity: The compound can scavenge free radicals and inhibit oxidative stress, which may contribute to its potential therapeutic applications.

-

Anti-inflammatory and Anticancer Activities: Ongoing research explores its potential in these areas.

Applications in Research and Industry

5-Methyl-6-phenylhex-5-en-2-one is used as a building block in organic synthesis, particularly for complex molecules. Its aromatic properties make it suitable for the production of fragrances and flavoring agents. Additionally, its potential biological activities have sparked interest in medicinal chemistry and pharmacology.

Comparison with Similar Compounds

Similar compounds include 5-Methyl-6-phenylhex-5-en-2-ol (with an alcohol group instead of a ketone) and 6-Phenylhex-5-en-2-one (lacking the methyl group at the 5-position). These variations highlight the importance of functional groups in determining chemical reactivity and biological activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume